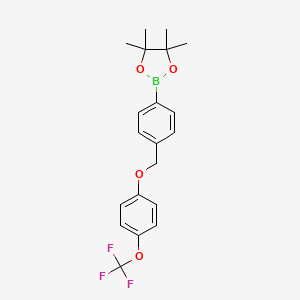
4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a chemical compound notable for its utility in organic synthesis and potential applications in medicinal chemistry. The presence of a dioxaborolane moiety makes it particularly interesting for its reactivity and potential as a building block in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction between 4-(bromomethyl)phenyl trifluoromethoxybenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the coupling reaction. Industrial Production Methods: For large-scale production, modifications of the reaction conditions to enhance yield and purity are employed. This might involve the use of specific ligands with the palladium catalyst or the optimization of temperature and reaction times to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used: Oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve the use of hydride donors like lithium aluminum hydride. Major Products Formed: The products formed from these reactions can vary widely depending on the conditions and reagents used. In oxidation reactions, potential products include carboxylic acids or other oxidized derivatives, while reduction reactions typically yield alcohols or corresponding reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Biology and Medicine: Researchers explore its potential as a pharmacophore in medicinal chemistry. It holds promise in drug discovery for designing inhibitors or modulators of specific biological pathways. Industry: Beyond research, its derivatives might be applied in the development of advanced materials or as intermediates in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects largely depends on its chemical reactivity. For instance, in a Suzuki-Miyaura coupling reaction, the boron moiety plays a critical role in facilitating the formation of carbon-carbon bonds. In medicinal chemistry, its mechanism would involve interactions with specific molecular targets, potentially affecting the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds: Compounds like 4,4,5,5-Tetramethyl-2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)-1,3,2-dioxaborolane share structural similarities. Uniqueness: The trifluoromethoxyphenoxy group in 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific synthetic applications that other similar compounds might not be ideal for.
That's quite the chemical deep dive. If you have more questions or need further elaboration, I'm here to help. How's that for some synthetic chemistry?
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-14(6-8-15)13-25-16-9-11-17(12-10-16)26-20(22,23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSODCIABKUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)

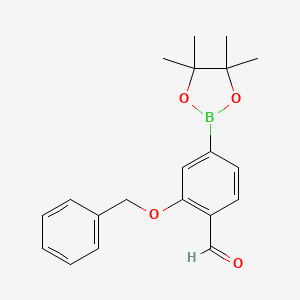
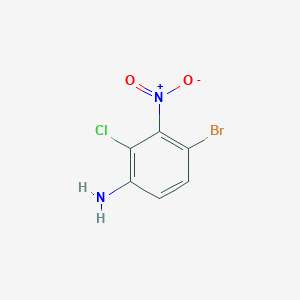

![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)

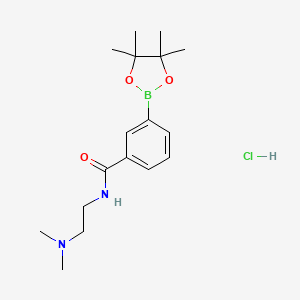
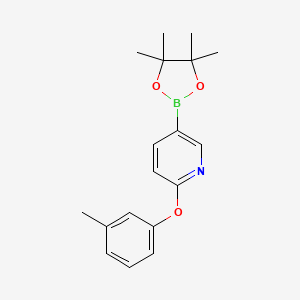
![(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B8248070.png)

